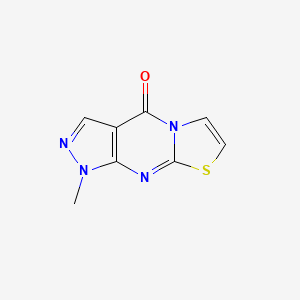
3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 3-aminopyrazole with a suitable benzonitrile derivative. One common method involves the use of a nucleophilic substitution reaction where 3-aminopyrazole reacts with a benzonitrile derivative under basic conditions to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzonitrile moiety can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol: Another pyrazole derivative with similar structural features but different functional groups.
3-(3-Amino-1H-pyrazol-1-yl)methylbenzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[(3-aminopyrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-7-9-2-1-3-10(6-9)8-15-5-4-11(13)14-15/h1-6H,8H2,(H2,13,14) |
InChI Key |
GFDCKLOJRXMYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=CC(=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Acetyl-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B8453304.png)



![{1-[2-(Benzyloxy)ethyl]cyclobutyl}methanol](/img/structure/B8453317.png)



![Pentanoic acid, 5-[(9-hydroxy-9H-xanthen-2-yl)oxy]-](/img/structure/B8453363.png)


